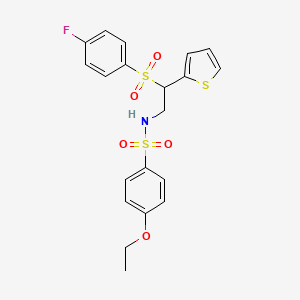

4-ethoxy-N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO5S3/c1-2-27-16-7-11-18(12-8-16)30(25,26)22-14-20(19-4-3-13-28-19)29(23,24)17-9-5-15(21)6-10-17/h3-13,20,22H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDZEGPQWAMDSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-ethoxy-N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of 4-ethoxy-N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is , with a molecular weight of approximately 469.56 g/mol. The compound features several functional groups, including sulfonamide and thiophene moieties, which are significant for its biological activity.

The sulfonamide group is well-known for its ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition can lead to significant effects in cancer therapy, as carbonic anhydrase is implicated in tumor progression and metastasis. Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that 4-ethoxy-N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide demonstrates significant antimicrobial properties. The compound has been tested against a range of bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

These results suggest that the compound exhibits bactericidal activity, inhibiting protein synthesis and affecting nucleic acid production pathways .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes some key findings from recent studies:

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 8.3 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 12.0 | Disruption of cell cycle progression |

These findings indicate that the compound may induce apoptosis and inhibit cell growth through various mechanisms, making it a candidate for further drug development.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-ethoxy-N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methyl-N-(phenyl)sulfonamide | Contains a methyl group instead of ethoxy | Less sterically hindered |

| 4-Chloro-N-(phenyl)sulfonamide | Chlorine substituent on phenyl ring | Exhibits different biological activity due to halogen substitution |

| 5-Fluoro-N-(phenyl)sulfonamide | Fluorine substituent on phenyl ring | Similar fluorine presence but lacks thiophene component |

The distinct combination of functional groups in 4-ethoxy-N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide contributes to its unique pharmacological profile and potential therapeutic applications.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Breast Cancer : A study demonstrated that treatment with the compound resulted in a significant reduction in tumor size in MCF-7 xenograft models, indicating its potential as an effective breast cancer therapy.

- Infection Models : In animal models infected with MRSA, administration of the compound led to a marked decrease in bacterial load and improved survival rates compared to control groups.

These studies underscore the potential clinical relevance of this compound in treating both cancer and bacterial infections .

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that compounds with similar structural motifs exhibit promising antiviral activity. For instance, N-Heterocycles, which share functional characteristics with 4-ethoxy-N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide, have been evaluated for their ability to inhibit viral replication. These compounds have shown effective inhibition against various viruses, suggesting that derivatives of this sulfonamide may also possess similar antiviral properties .

Anti-inflammatory Effects

Compounds containing sulfonamide groups are often investigated for their anti-inflammatory effects. Research has demonstrated that certain sulfonamide derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making such compounds potential candidates for treating inflammatory diseases .

Cancer Treatment

The structural characteristics of 4-ethoxy-N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide suggest its potential as an anticancer agent. Compounds with similar configurations have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, the presence of a fluorophenyl group is often associated with enhanced bioactivity against specific cancer cell lines .

Antimicrobial Activity

The compound's sulfonamide group is known for its antimicrobial properties. Research indicates that sulfonamides can disrupt bacterial folate synthesis, leading to bactericidal effects. This suggests that 4-ethoxy-N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide may be effective against various bacterial strains, warranting further investigation into its use as an antibiotic .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural elements are compared to analogs in Table 1:

*Calculated based on molecular formula. †Inferred from , where sulfonamide analogs exhibit melting points of 132–230°C .

Key Observations:

- Ethoxy vs.

- Fluorophenyl vs. Bromophenyl Sulfonyl : The 4-fluorophenylsulfonyl group in the target compound is less sterically bulky and more electron-withdrawing than the 4-bromophenyl analog in , which may influence binding affinity to target proteins .

- Thiophene vs.

Characterization:

- Spectroscopy : The target compound’s structure would be confirmed via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.0–8.5 ppm, ethoxy CH₃ at δ 1.3–1.5 ppm) and IR (S=O stretches at ~1350–1150 cm⁻¹, NH stretches at ~3300 cm⁻¹) .

- Mass Spectrometry : A molecular ion peak [M+H]⁺ at m/z ~450 would align with ’s ESI-MS data for sulfonamides .

Physicochemical and Pharmacokinetic Properties

Q & A

Q. How can researchers differentiate between covalent and non-covalent binding mechanisms?

- Methodological Answer : Employ mass spectrometry (HDX-MS or intact protein MS) to detect covalent adducts. Compare kinetic parameters (e.g., Kₐ, kₒₙ/kₒff) using SPR. For non-covalent binders, mutations at proposed binding sites (e.g., sulfonamide-interacting residues) abolish activity, whereas covalent inhibitors retain efficacy despite mutations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.